Thiophene, 2-ethyl-5-isopropyl

Description

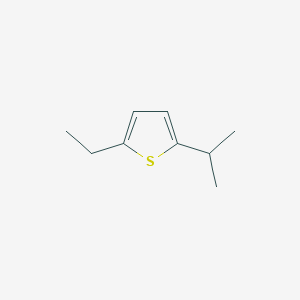

Thiophene, 2-ethyl-5-isopropyl, is a disubstituted thiophene derivative featuring ethyl and isopropyl groups at the 2- and 5-positions of the heterocyclic ring, respectively. Thiophenes are sulfur-containing aromatic compounds widely studied for their electronic properties, chemical reactivity, and applications in pharmaceuticals, materials science, and organic synthesis. This article compares its hypothetical properties, synthesis, and applications with similar thiophene derivatives.

Properties

CAS No. |

147871-77-0 |

|---|---|

Molecular Formula |

C9H14S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

2-ethyl-5-propan-2-ylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-8-5-6-9(10-8)7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

YLTHLVWXCRJFBY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(S1)C(C)C |

Canonical SMILES |

CCC1=CC=C(S1)C(C)C |

Synonyms |

Thiophene, 2-ethyl-5-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs and their molecular characteristics are summarized below:

Key Observations :

- Electronic Effects : Alkyl groups (ethyl, isopropyl) are electron-donating, enhancing the aromaticity of the thiophene ring, while ethynyl or halogen substituents (e.g., Cl, Br) withdraw electron density, altering reactivity .

- Molecular Weight : Bulky substituents (e.g., aryl-iodo groups ) significantly increase molecular weight, affecting solubility and volatility.

Physicochemical Properties

While direct data for 2-ethyl-5-isopropyl thiophene is unavailable, trends from similar compounds suggest:

- Boiling Point : Alkyl-substituted thiophenes (e.g., 2-ethyl-5-methylthiophene) likely have higher boiling points than halogenated derivatives due to stronger van der Waals forces .

- Solubility : Increased alkyl chain length (e.g., isopropyl vs. methyl) reduces water solubility but enhances solubility in organic solvents .

- Spectroscopic Data :

- NMR : Alkyl substituents typically show upfield shifts in ¹H NMR (δ 0.8–2.5 ppm for CH₃/CH₂ groups) compared to deshielded protons near electronegative groups (e.g., Cl: δ 3.5–4.5 ppm) .

- IR : C-S stretching in thiophenes appears near 600–800 cm⁻¹, while ethynyl groups show sharp peaks at ~3300 cm⁻¹ (C≡C-H stretch) .

Data Table: Comparative Analysis of Thiophene Derivatives

Q & A

Q. What are the established synthetic routes for preparing 2-ethyl-5-isopropyl thiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The Paal-Knorr synthesis is a foundational method for thiophene derivatives, utilizing 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P₂S₅) under controlled heating (80–120°C) . For 2-ethyl-5-isopropyl substitution, pre-functionalized diketones (e.g., 2-ethyl-1,4-pentanedione) are reacted with P₂S₅ in anhydrous toluene, yielding ~60–70% with trace impurities. Alternative routes include the Feist-Benary synthesis using α-haloketones and ethyl isopropyl malonate, but this requires strict anhydrous conditions to avoid hydrolysis . Key variables affecting yield:

- Temperature: Excess heat (>130°C) promotes side reactions (e.g., polymerization).

- Sulfur source stoichiometry: P₂S₅ in 1.2–1.5 equivalents optimizes ring closure.

- Solvent polarity: Non-polar solvents (toluene) favor cyclization over nucleophilic substitution.

Q. What spectroscopic and chromatographic techniques are essential for characterizing 2-ethyl-5-isopropyl thiophene?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm substitution patterns. For 2-ethyl-5-isopropyl thiophene:

- IR: C-S stretching at 650–750 cm⁻¹; aromatic C-H stretches at 3050–3100 cm⁻¹ .

- GC-MS: Retention time and molecular ion peak (m/z 154 for C₉H₁₄S) confirm purity and identity .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during electrophilic substitution of 2-ethyl-5-isopropyl thiophene?

Methodological Answer: Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) depends on steric and electronic factors. For 2-ethyl-5-isopropyl thiophene:

- Steric hindrance: The isopropyl group at C5 directs electrophiles to C3 (less hindered), contradicting electronic predictions favoring C4 .

- Electronic effects: Electron-donating alkyl groups activate C4, but steric bulk overrides this.

Experimental Design: - Perform nitration (HNO₃/AcOH) at 0°C and analyze product ratios (HPLC or ¹H NMR).

- Compare with computational models (DFT calculations of Fukui indices) to resolve steric/electronic contributions .

Q. What strategies optimize the synthesis of 2-ethyl-5-isopropyl thiophene derivatives for pharmacological screening?

Methodological Answer:

- Parallel synthesis: Use combinatorial libraries by varying substituents at C3 and C4 via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

- Microwave-assisted synthesis: Reduce reaction time (10–15 min vs. 6–8 hrs) and improve yield (75–85%) under controlled power (150–200 W) .

- Purification: Flash chromatography (silica gel, hexane:EtOAc 9:1) or recrystallization (ethanol/water) ensures >95% purity for bioassays .

Q. How should researchers resolve discrepancies in thermochemical data (e.g., enthalpy of formation) for 2-ethyl-5-isopropyl thiophene?

Methodological Answer:

- Reference standards: Cross-validate data with NIST Chemistry WebBook (gas-phase enthalpy: ΔfH° = 85.3 ± 2.1 kJ/mol) .

- Calorimetry: Use bomb calorimetry (solid/liquid) or gas-phase measurements (mass spectrometry-coupled techniques) .

- Computational validation: Compare experimental data with Gaussian-09 calculations (B3LYP/6-311++G**) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.